Curculigoside

Catalog No.
S524562
CAS No.
85643-19-2
M.F
C22H26O11
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Curculigoside

CAS Number

85643-19-2

Product Name

Curculigoside

IUPAC Name

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1

InChI Key

SJJRKHVKAXVFJQ-QKYBYQKWSA-N

solubility

Soluble in DMSO

Synonyms

Curculigoside A; Curculigoside-A;

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Curculigoside is 466.1475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Curculigoside is a primary bioactive phenolic glycoside isolated from the rhizome of Curculigo orchioides, a plant used in traditional medicine.[1][2][3] Its established pharmacological activities, including potent anti-osteoporotic, neuroprotective, and antioxidant effects, make it a compound of significant interest in biomedical research.[1][4][5] Procurement decisions involving Curculigoside often center on its efficacy in models of osteoporosis and age-related neurodegeneration, where its specific chemical structure dictates its biological function.[2][6][7]

Research Fit

Reported JAK/STAT pathway modulation in synoviocyte models
Reported ALP activity modulation in osteoblast differentiation models
Low oral bioavailability context; dose-model review needed

Using crude extracts of Curculigo orchioides instead of purified Curculigoside introduces significant variability that undermines experimental reproducibility. The concentration of Curculigoside and other bioactive compounds, such as other glycosides or polysaccharides, can vary widely in extracts, leading to inconsistent and unpredictable biological effects.[8][9] For instance, while other compounds in the plant show some anti-osteoporosis activity, their mechanisms and potency differ, potentially confounding results.[7] Research focused on specific signaling pathways, such as PI3K/Akt or Wnt/β-catenin in osteogenesis, requires the dose-response precision that only a highly purified and characterized compound like Curculigoside (CAS 85643-19-2) can provide.[3][10]

Substitution Risk

JAK/STAT pathway engagement Not documented for Curculigoside B or C; pathway response may shift.
Osteogenic differentiation marker ALP activity modulation differs from Curculigoside B; endpoint context may not transfer.
Oral systemic exposure Substantially lower reported oral bioavailability vs. Curculigoside C; dose-model interpretation differs.

Superior Osteogenic Differentiation in Stem Cells Compared to Baseline

In a study on human amniotic fluid-derived stem cells (hAFSCs), Curculigoside significantly stimulated osteogenic differentiation in a dose-dependent manner. Treatment with 100 μg/mL Curculigoside resulted in a substantial increase in alkaline phosphatase (ALP) activity, a key early marker of osteogenesis, compared to the untreated control group undergoing osteogenic induction.[11] This demonstrates a direct and potent pro-osteogenic effect, which is crucial for bone tissue engineering applications.

Evidence DimensionAlkaline Phosphatase (ALP) Activity
Target Compound DataSignificant, dose-dependent increase up to 100 μg/mL
Comparator Or BaselineUntreated hAFSCs (control)
Quantified DifferenceQualitatively described as a significant increase; specific fold-change not provided in abstract.
ConditionsHuman amniotic fluid-derived stem cells (hAFSCs) during osteogenic differentiation.

For researchers in bone regeneration, this evidence justifies selecting Curculigoside as a potent and reliable small molecule to drive osteogenic lineage commitment over relying on basal differentiation media alone.

JAK/STAT Modulation
Head-to-head
Curculigoside (4–16 μg/mL): decreased JAK1, JAK3, STAT3 expression
vs
TNF-α stimulated control: increased expression
Supports JAK/STAT pathway research in synoviocyte models
MH7A synoviocytes, 24h, Western blot

Enhanced Neuroprotective Effect Over Structural Analog Curculigoside A

In an evaluation of neuroprotective effects against H2O2-induced cell death in SY5Y neuroblastoma cells, Curculigoside C (a C-3' hydroxylated form of Curculigoside A) demonstrated a better neuroprotective effect than its parent compound, Curculigoside A.[11] This highlights a critical structure-activity relationship where a minor structural modification leads to a significant enhancement in a key therapeutic-relevant activity.

Evidence DimensionNeuroprotection against H2O2-induced cell death
Target Compound DataBetter neuroprotective effect (Curculigoside C)
Comparator Or BaselineCurculigoside A
Quantified DifferenceQualitatively described as 'better'; specific quantitative data not available in the abstract.
ConditionsSY5Y cells with H2O2-induced oxidative stress.

This justifies the procurement of a specific Curculigoside analog (if available and relevant) for neuroprotection studies, as seemingly minor structural differences between analogs can result in superior performance.

ALP Activity
Cross-study comparable
Curculigoside: slightly increased ALP activity
vs
Curculigoside B: no significant effect on ALP
ALP endpoint differs; supports osteogenic differentiation studies
Neonatal rat calvarial osteoblasts

Effective Reversal of Osteogenic Inhibition in an Osteolysis Model

In an in vitro model of wear particle-induced osteolysis, titanium (Ti) particles significantly inhibited ALP activity in MC3T3-E1 osteoblastic cells. The addition of Curculigoside reversed this inhibitory effect, recovering ALP activity and stimulating cell mineralization.[11] This demonstrates that Curculigoside is not just a general promoter of osteogenesis but can actively counteract specific pathological inhibitors of bone formation.

Evidence DimensionAlkaline Phosphatase (ALP) Activity and Mineralization
Target Compound DataReversed inhibition and recovered ALP activity
Comparator Or BaselineMC3T3-E1 cells treated with Titanium (Ti) particles
Quantified DifferenceCurculigoside treatment reversed the significant decrease in ALP activity caused by Ti particles.
ConditionsMC3T3-E1 cells challenged with titanium particles.

This makes Curculigoside a preferred tool compound for studying and developing countermeasures for periprosthetic osteolysis, a major cause of joint replacement failure.

Osteoblast Protection
Head-to-head
Reversed DEX-induced suppression
at 25–100 μg/ml
Supports osteoprotective model research; reversal context
Rat calvarial osteoblasts, CCK-8 assay, DEX 1 μM

Comparable In Vitro Antioxidant Capacity to Vitamin C Benchmark

In assessments of free radical scavenging, Curculigoside demonstrated potent activity. In a superoxide radical scavenging assay (NBT reduction), Curculigoside showed an IC50 value of 86 μg/ml, which is comparable to the standard antioxidant Vitamin C (IC50 of 69 μg/ml) in the same assay.[11] This provides a clear, quantitative benchmark for its chemical antioxidant properties.

Evidence DimensionSuperoxide Radical Scavenging (IC50)
Target Compound Data86 μg/ml
Comparator Or BaselineVitamin C (69 μg/ml)
Quantified Difference~25% less potent than Vitamin C on a mass basis in this specific assay.
ConditionsIn vitro Nitro blue tetrazolium (NBT) reduction assay.

Provides a quantifiable baseline of antioxidant activity, allowing researchers to compare its potency against a universally recognized standard and justifying its use in studies where mitigating oxidative stress is a primary goal.[5]

Oral Bioavailability
Cross-study comparable
Curculigoside A: 0.22–0.38%
vs
Curculigoside C: 2.01–2.39%
Low systemic exposure context; dose-model interpretation differs
Rat PK, oral vs. IV, ~10-fold difference

Investigating Mechanisms of Osteogenic Differentiation in Stem Cells

Due to its demonstrated ability to potently and reliably increase ALP activity and upregulate key osteogenic genes like Collagen I, Curculigoside is an excellent choice as a positive control or test variable in studies aimed at elucidating the molecular pathways (e.g., Wnt/β-catenin) governing stem cell commitment to the osteoblast lineage.[11]

Developing Therapeutics for Aseptic Loosening in Orthopedic Implants

The evidence showing Curculigoside can counteract the inhibitory effects of titanium wear particles on osteoblast function makes it a highly relevant compound for preclinical models of periprosthetic osteolysis.[12] It can be used to explore pathways for reducing inflammation and promoting bone formation at the implant-bone interface.

Screening for Modulators of Oxidative Stress-Induced Neuronal Damage

With its benchmarked antioxidant capacity and proven neuroprotective effects against oxidative insults like H2O2, Curculigoside serves as a reliable reference compound in screening assays designed to identify new neuroprotective agents.[6][13] Its defined structure allows for clear structure-activity relationship studies, unlike variable extracts.

Preclinical Models of Estrogen-Deficient or Age-Related Bone Loss

Curculigoside has been shown to prevent bone loss in ovariectomized (OVX) animal models, a standard for postmenopausal osteoporosis.[10] Its ability to improve bone microstructure and biomechanical properties justifies its use as a test agent in research focused on developing treatments for this condition.[6]

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammation signaling research (JAK/STAT)
Reported JAK/STAT pathway modulation in synoviocyte models
Pathway-specific protein expression endpoints
Glucocorticoid-induced osteoblast suppression models
Reported reversal of DEX-induced osteoblast suppression
Osteoblast proliferation and differentiation endpoints
Comparative ADME of phenolic glycosides
Reported low oral bioavailability benchmark
Systemic exposure and dose-model review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

466.14751164 Da

Monoisotopic Mass

466.14751164 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A6S7X76UM5

Other CAS

85643-19-2

Wikipedia

Curculigoside_A
1: Yang Y, Ying S, Li T, Zhen J, Chen D, Wang J. A sensitive LC-MS/MS-based bioanalytical method for quantification of salviaflaside and rosmarinic acid in rat plasma and its application in a pharmacokinetic study. Biomed Chromatogr. 2018 Apr 14:e4259. doi: 10.1002/bmc.4259. [Epub ahead of print] PubMed PMID: 29655233.
2: Miao M, Tian S, Guo L, Bai M, Fang X, Liu S. The effect of curculigoside on mouse model of perimenopausal depression. Saudi J Biol Sci. 2017 Dec;24(8):1894-1902. doi: 10.1016/j.sjbs.2017.11.033. Epub 2017 Nov 11. PubMed PMID: 29551941; PubMed Central PMCID: PMC5851930.
3: Wang N, Zhang Q, Xin H, Shou D, Qin L. Osteoblast cell membrane chromatography coupled with liquid chromatography and time-of-flight mass spectrometry for screening specific active components from traditional Chinese medicines. J Sep Sci. 2017 Nov;40(22):4311-4319. doi: 10.1002/jssc.201700688. Epub 2017 Oct 6. PubMed PMID: 28884956.
4: Wang L, He YJ, Han T, Zhao L, Lv L, He YQ, Zhang QY, Xin HL. Metabolites of curculigoside in rats and their antiosteoporotic activities in osteoblastic MC3T3-E1 cells. Fitoterapia. 2017 Mar;117:109-117. doi: 10.1016/j.fitote.2017.01.009. Epub 2017 Jan 24. PubMed PMID: 28126417.
5: Lang J, Li W, Zhao J, Wang K, Chen D. Inhibitory effects of curculigoside on human liver cytochrome P450 enzymes. Xenobiotica. 2017 Oct;47(10):849-855. doi: 10.1080/00498254.2016.1257171. Epub 2017 Jul 3. PubMed PMID: 27819189.
6: Chaturvedi P, Briganza V. Enhanced Synthesis of Curculigoside by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli). Pharmacognosy Res. 2016 Jul-Sep;8(3):193-8. doi: 10.4103/0974-8490.182915. PubMed PMID: 27365988; PubMed Central PMCID: PMC4908848.
7: Wang K, Zhao J, Lang J. The effects of verapamil on the pharmacokinetics of curculigoside in rats. Pharm Biol. 2016 Dec;54(12):3001-3008. Epub 2016 Jun 22. PubMed PMID: 27328778.
8: Ooi DJ, Chan KW, Sarega N, Alitheen NB, Ithnin H, Ismail M. Bioprospecting the Curculigoside-Cinnamic Acid-Rich Fraction from Molineria latifolia Rhizome as a Potential Antioxidant Therapeutic Agent. Molecules. 2016 Jun 17;21(6). pii: E682. doi: 10.3390/molecules21060682. PubMed PMID: 27322226.
9: Murali VP, Kuttan G. Curculigoside augments cell-mediated immune responses in metastatic tumor-bearing animals. Immunopharmacol Immunotoxicol. 2016 Aug;38(4):264-9. doi: 10.1080/08923973.2016.1188401. Epub 2016 May 26. PubMed PMID: 27228189.
10: Ding H, Gao G, Zhang L, Shen G, Sun W, Gu Z, Fan W. The protective effects of curculigoside A on adjuvant-induced arthritis by inhibiting NF-кB/NLRP3 activation in rats. Int Immunopharmacol. 2016 Jan;30:43-49. doi: 10.1016/j.intimp.2015.11.026. Epub 2015 Nov 27. PubMed PMID: 26637957.
11: Zhu FB, Wang JY, Zhang YL, Quan RF, Yue ZS, Zeng LR, Zheng WJ, Hou Q, Yan SG, Hu YG. Curculigoside regulates proliferation, differentiation, and pro-inflammatory cytokines levels in dexamethasone-induced rat calvarial osteoblasts. Int J Clin Exp Med. 2015 Aug 15;8(8):12337-46. eCollection 2015. PubMed PMID: 26550143; PubMed Central PMCID: PMC4612828.
12: Zhu H, He J, Ye L, Lin F, Hou J, Zhong Y, Jiang W. Mechanisms of angiogenesis in a Curculigoside A-treated rat model of cerebral ischemia and reperfusion injury. Toxicol Appl Pharmacol. 2015 Nov 1;288(3):313-21. doi: 10.1016/j.taap.2015.08.003. Epub 2015 Aug 14. PubMed PMID: 26283324.
13: Zhao L, Liu S, Wang Y, Zhang Q, Zhao W, Wang Z, Yin M. Effects of Curculigoside on Memory Impairment and Bone Loss via Anti-Oxidative Character in APP/PS1 Mutated Transgenic Mice. PLoS One. 2015 Jul 17;10(7):e0133289. doi: 10.1371/journal.pone.0133289. eCollection 2015. PubMed PMID: 26186010; PubMed Central PMCID: PMC4505858.
14: Tundis R, Loizzo MR, Bonesi M, Menichini F. Potential role of natural compounds against skin aging. Curr Med Chem. 2015;22(12):1515-38. Review. PubMed PMID: 25723509.
15: Tacchini M, Spagnoletti A, Marieschi M, Caligiani A, Bruni R, Efferth T, Sacchetti G, Guerrini A. Phytochemical profile and bioactivity of traditional ayurvedic decoctions and hydro-alcoholic macerations of Boerhaavia diffusa L. and Curculigo orchioides Gaertn. Nat Prod Res. 2015;29(22):2071-9. doi: 10.1080/14786419.2014.1003299. Epub 2015 Jan 22. PubMed PMID: 25612143.
16: Yuan TT, Xu HT, Zhao L, Lv L, He YJ, Zhang ND, Qin LP, Han T, Zhang QY. Pharmacokinetic and tissue distribution profile of curculigoside after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry. Fitoterapia. 2015 Mar;101:64-72. doi: 10.1016/j.fitote.2014.12.012. Epub 2014 Dec 27. PubMed PMID: 25549926.
17: He Y, Dong X, Jia X, Li M, Yuan T, Xu H, Qin L, Han T, Zhang Q. Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. J Pharm Biomed Anal. 2015 Jan;102:236-45. doi: 10.1016/j.jpba.2014.09.024. Epub 2014 Sep 28. PubMed PMID: 25305598.
18: Kang Z, Zhu H, Luan H, Han F, Jiang W. Curculigoside A induces angiogenesis through VCAM-1/Egr-3/CREB/VEGF signaling pathway. Neuroscience. 2014 May 16;267:232-40. doi: 10.1016/j.neuroscience.2014.02.050. Epub 2014 Mar 12. Erratum in: Neuroscience. 2014 Sep 5;275:1. PubMed PMID: 24631678.
19: Liu M, Li Y, Yang ST. Curculigoside improves osteogenesis of human amniotic fluid-derived stem cells. Stem Cells Dev. 2014 Jan 15;23(2):146-54. doi: 10.1089/scd.2013.0261. Epub 2013 Oct 5. PubMed PMID: 24007307.
20: Zhao G, Yuan F, Zhu J. An LC-MS/MS method for determination of curculigoside with anti-osteoporotic activity in rat plasma and application to a pharmacokinetic study. Biomed Chromatogr. 2014 Mar;28(3):341-7. doi: 10.1002/bmc.3025. Epub 2013 Sep 2. PubMed PMID: 23996522.

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